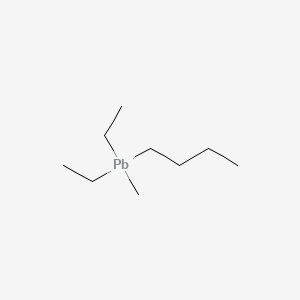
Butyldiethylmethylplumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldiethylmethylplumbane is an organolead compound with the molecular formula C₉H₂₂Pb It is a derivative of plumbane, where the lead atom is bonded to butyl, diethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyldiethylmethylplumbane typically involves the reaction of lead(II) acetate with butyl, diethyl, and methyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired organolead compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Additionally, safety measures must be in place to handle the toxic nature of lead compounds.
化学反応の分析
Types of Reactions
Butyldiethylmethylplumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state lead compounds.
Substitution: The butyl, diethyl, or methyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Lead oxides and other lead-containing compounds.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different organic groups.
科学的研究の応用
Butyldiethylmethylplumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its interactions with biological molecules.
Industry: Potential use in the development of lead-based materials and catalysts.
作用機序
The mechanism by which butyldiethylmethylplumbane exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and toxicity.
類似化合物との比較
Similar Compounds
Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.
Trimethyllead chloride: Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
Butyldiethylmethylplumbane is unique due to its specific combination of butyl, diethyl, and methyl groups bonded to the lead atom. This unique structure imparts distinct chemical properties and reactivity compared to other organolead compounds.
特性
CAS番号 |
65122-13-6 |
|---|---|
分子式 |
C9H22Pb |
分子量 |
337 g/mol |
IUPAC名 |
butyl-diethyl-methylplumbane |
InChI |
InChI=1S/C4H9.2C2H5.CH3.Pb/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H3; |
InChIキー |
JXFNFRYAEPSEGH-UHFFFAOYSA-N |
正規SMILES |
CCCC[Pb](C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


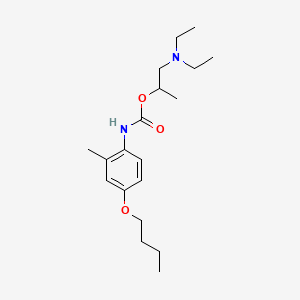

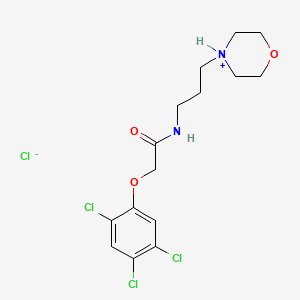
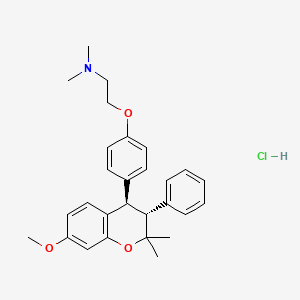
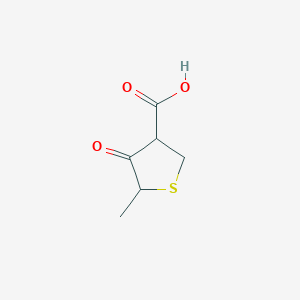
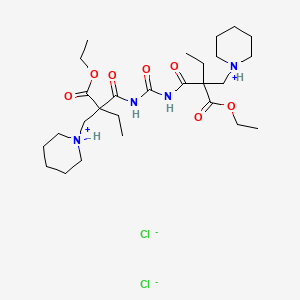

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
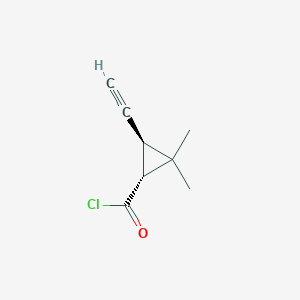
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
